Thiophene-2-carbaldehyde
Overview
Description
Synthesis Analysis
- Thiophene-2-carbaldehyde can be polymerized using hydrochloric acid as a catalyst in alcohol as a solvent. This process results in a polymer consisting of spherical particles with a rough surface, as characterized by various spectroscopic methods (Al-Hamdan, Al-Falah, & Al-Deri, 2021).
Molecular Structure Analysis
- The molecular conformation of thiophene-2-carbaldehyde shows a preference for the SO-cis conformation in various solvents. NMR spectroscopy and computational predictions support this structural preference (Salman, 1982).
Chemical Reactions and Properties
- Thiophene-2-carbaldehyde undergoes various chemical reactions, forming diverse derivatives. For instance, its reaction with different phenylpropenone derivatives results in the formation of chalcones, exhibiting varied molecular structures and packing properties (Quoc et al., 2019).
Physical Properties Analysis
- The physical properties of thiophene-2-carbaldehyde derivatives, such as solubility and molecular complexity, are significant for their application in material chemistry. For example, thiophene-substituted bis(5,4-d)thiazoles, synthesized using thiophene-2-carbaldehyde, demonstrate the relationship between structure and physicochemical properties, including UV-Vis and fluorescence properties (Tokárová & Biathová, 2018).
Chemical Properties Analysis
- The chemical properties of thiophene-2-carbaldehyde, such as its reactivity with various ligands and metals, are explored in the synthesis of different compounds. For example, it has been used in the synthesis of fluorescent sensors and in the development of new sorbents for metal ion extraction (Zhang et al., 2016; Jamali et al., 2007)(https://consensus.app/papers/application-thiophene2carbaldehydemodified-sorbent-jamali/3c999e2b17115d6fa4fe696384290bee/?utm_source=chatgpt).
Scientific Research Applications
It is used for synthesizing thienyl acetylenic alcohols and ketones, which can be oxidized to their corresponding ketones (Nakhmanovich, Knutov, & Klochkova, 1970).
It plays a role in coupling reactions with aromatic and aliphatic aldehydes to yield substituted Î2-lactols (Yang & Fang, 1995).
It is utilized in the synthesis of heterocyclic imine ligands that react with Fe2(CO)9 to produce dinuclear cluster compounds (Imhof, 1997).
Thiophene-2-carbaldehyde is involved in chemical reactions producing S-(2-propyne)thiosemicarbazones hydrobromides and 2-thenilydene(benzylidene)azino-4-bromomethylidene-4,5- (Elokhina et al., 2009).
The synthesized 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde has potential applications in chemical and biological research (Bar, 2021).
Substituted thiophene-2-carbaldehydes are used in synthesizing symmetrically substituted thiazolo[5,4-d]thiazoles, employed in materials chemistry (Tokárová & Biathová, 2018).
Phenyl-thiophene-2-carbaldehyde-based flexible substrate material is investigated for optical and microwave applications, with a dielectric constant of 3.03 and a bandgap of 3.24 eV (Rahman et al., 2016).
4-Arylthiophene-2-carbaldehyde compounds demonstrate antibacterial, haemolytic, antiurease, and nitric oxide scavenging capabilities (Ali et al., 2013).
Thiophene derivatives like (E)-thiophene-2-carbaldehyde oxime and (E)-5-(thiophen-2-yl)-1H-tetrazole act as corrosion inhibitors for 2024-T3 aluminum alloy in hydrochloric acid medium (Arrousse et al., 2022).
Thiophene-2-carbaldehyde-modified mesoporous silica is an effective sorbent for palladium(II) ion extraction from aqueous solutions (Jamali et al., 2007).
Synthesized compounds are used as invisible ink dyes due to moderate to high fluorescence quantum yields (Bogza et al., 2018).
The synthesis of 2-(thiophen-3-yl)vinylphosphonic acid aids in studying the effects of thiophene on various biological processes (Linzaga-Elizalde et al., 2009).
4H-thieno[3,2-c]chromene-2-carbaldehydes are employed as covert marking pigments (Ulyankin et al., 2021).
Poly thiophene-2-carbaldehyde consists of spherical particles forming clusters, studied for potential applications (Al-Hamdan, Al-Falah, & Al-Deri, 2021).
Star-shaped molecules based on thiophene derivatives are used in organic field-effect transistors as semiconductors (Kim et al., 2007).
5-(N-Ethylcarbazol-3-yl)thiophene-2-carbaldehyde (ECTC) acts as a novel fluorescent sensor for ferric ion, quenching fluorescence in the presence of Fe3+ ion (Zhang et al., 2016).
The study by Lunazzi et al. (1984) focuses on conformational studies of thiophene-2-carbaldehyde, contributing to understanding its behavior in various applications.
properties
IUPAC Name |
thiophene-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4OS/c6-4-5-2-1-3-7-5/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNUDBTRUORMMPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7052656 | |
Record name | Thiophene-2-carbaldehyde | |
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Molecular Weight |
112.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; [Sigma-Aldrich MSDS] | |
Record name | 2-Thiophenecarboxaldehyde | |
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Boiling Point |
75.00 to 77.00 °C. @ 11.00 mm Hg | |
Record name | 2-Thiophenecarboxaldehyde | |
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Vapor Pressure |
0.55 [mmHg] | |
Record name | 2-Thiophenecarboxaldehyde | |
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Product Name |
Thiophene-2-carbaldehyde | |
CAS RN |
98-03-3 | |
Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Record name | Thiophene-2-carbaldehyde | |
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Record name | Thiophene-2-carbaldehyde | |
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Record name | THIOPHENE-2-CARBOXALDEHYDE | |
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Record name | 2-Thiophenecarboxaldehyde | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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